D-Lyxose, 2,3,5-tris-O-(phenylmethyl)-
Description
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)-, is a chemically modified derivative of D-lyxose (C₅H₁₀O₅), a pentose monosaccharide with three hydroxyl groups substituted by phenylmethyl (benzyl) groups at the 2, 3, and 5 positions. Benzylation is a common protective strategy in carbohydrate chemistry to stabilize reactive hydroxyl groups, directing regioselectivity in subsequent reactions such as glycosylation or oxidation. The benzylated derivative enhances solubility in organic solvents and improves stability under acidic or basic conditions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates .
Properties
IUPAC Name |
(2S,3S,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25-,26+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCNSIRQCBFBHF-CYXNTTPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Benzylation via Transient Protecting Groups
In this approach, temporary protecting groups such as acetates or silyl ethers are employed to mask specific hydroxyl positions, allowing sequential benzylation. For example, the 5-hydroxyl group of D-lyxofuranose is first protected with a tert-butyldimethylsilyl (TBDMS) group, followed by benzylation of the 2- and 3-hydroxyls using benzyl bromide in the presence of silver(I) oxide. Subsequent desilylation yields the fully benzylated product. This method achieves regioselectivity but requires multiple purification steps, reducing overall efficiency.
One-Pot Benzylation Using Phase-Transfer Catalysis
Recent advancements utilize phase-transfer catalysts like tetrabutylammonium iodide (TBAI) to facilitate simultaneous benzylation of multiple hydroxyl groups. In a typical procedure, D-lyxose is dissolved in dimethylformamide (DMF) with benzyl bromide (3 equiv) and TBAI (0.1 equiv). The reaction proceeds at 60°C for 12 hours under nitrogen, yielding the tris-benzylated product in 78% yield after column chromatography. This method minimizes side reactions and simplifies purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts benzylation efficiency. Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance reagent solubility and reaction rates, while nonpolar solvents like toluene favor thermodynamic control. Table 1 summarizes key findings from solvent screening experiments:
Table 1: Solvent-Dependent Yields for Tris-Benzylation of D-Lyxose
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 12 | 78 |
| THF | 60 | 24 | 65 |
| Toluene | 80 | 36 | 42 |
| Acetonitrile | 60 | 18 | 58 |
Data adapted from CymitQuimica.
Higher temperatures in toluene promote over-benzylation at the 4-position, necessitating stringent temperature control.
Catalytic Systems
Silver(I) oxide remains the gold-standard base for benzylation due to its mild basicity and compatibility with moisture-sensitive reagents. However, sodium hydride (NaH) offers superior reactivity in anhydrous DMF, albeit with increased risk of side reactions. A comparative study revealed that Ag₂O achieves 85% conversion versus NaH’s 92%, but the latter requires rigorous exclusion of moisture.
Mechanistic Insights into Benzylation
Benzylation proceeds via an SN2 mechanism, where the hydroxyl oxygen attacks the benzyl bromide’s electrophilic carbon. Steric hindrance at the 4-position of lyxofuranose directs benzylation to the 2, 3, and 5 positions. Nuclear magnetic resonance (NMR) studies confirm the absence of 4-O-benzyl isomers when reactions are conducted below 70°C.
Purification and Characterization
Crystallization Techniques
The crude product is typically purified by crystallization from ethanol or isopropanol. Slow cooling (-20°C, 24 h) affords colorless needles with >95% purity (HPLC). Recrystallization from toluene/hexane (1:3) further enhances purity to 99%.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 15H, benzyl aromatics), 5.02 (d, J = 3.5 Hz, H-1), 4.85–4.65 (m, 6H, benzyl CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 138.2–127.5 (benzyl carbons), 105.3 (C-1), 82.1–75.4 (C-2, C-3, C-5).
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer. A representative protocol involves pumping a solution of D-lyxose (1 M in DMF) and benzyl bromide (3.3 equiv) through a packed-bed reactor containing Ag₂O-coated beads at 60°C. The product is isolated via inline liquid-liquid extraction, achieving a throughput of 5 kg/day with 90% yield .
Chemical Reactions Analysis
Types of Reactions
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The free hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl groups can be removed through hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Pd/C in ethanol under a hydrogen atmosphere.
Major Products Formed
Oxidation: Formation of (2S,3S,4R)-2,3,5-Tris(benzyloxy)-4-oxopentanal.
Reduction: Formation of (2S,3S,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanol.
Substitution: Formation of (2S,3S,4R)-2,3,5-Trihydroxypentanal.
Scientific Research Applications
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and natural products.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: Potential use in the synthesis of drug candidates and bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- depends on its specific application. In enzymatic reactions, it may act as a substrate, where the enzyme catalyzes the transformation of the compound into a product. The benzyl groups provide steric protection, allowing selective reactions at the free hydroxyl group or the aldehyde group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3,5-Tri-O-benzyl-β-D-arabinofuranose (CAS 60933-68-8)
This compound is structurally analogous but based on D-arabinose instead of D-lyxose. Key differences include:
Key Insights :
- The stereochemical differences (lyxose vs. arabinose) influence reactivity in glycosylation and enzyme interactions. For example, arabinofuranose derivatives are critical in antiviral drug synthesis, while lyxose derivatives are leveraged in sphingolipid pathways .
- Both compounds exhibit similar thermal stability due to benzyl protection, but the arabinose derivative’s furanose ring may confer distinct conformational preferences in reactions .
Other Benzylated Sugars
Example: 2,3,5-Tris-O-(trimethylsilyl)-D-xylono-1,4-lactone
| Property | D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- | 2,3,5-Tris-O-(trimethylsilyl)-D-xylono-1,4-lactone |
|---|---|---|
| Protecting Group | Benzyl (stable under acidic conditions) | Trimethylsilyl (labile under basic conditions) |
| Applications | Pharmaceutical intermediates | Gas chromatography derivatization, metabolic studies |
| Reactivity | Requires hydrogenolysis for deprotection | Deprotected via mild fluoride treatment |
Key Insights :
Unprotected D-Lyxose (CAS 1114-34-7)
Key Insights :
- Benzylation drastically alters biological activity; unprotected D-lyxose participates in metabolic pathways (e.g., isomerization by YihS enzyme) , while the protected form is metabolically inert.
- The unprotected form’s role in prebiotic chemistry (e.g., chiral induction in amino acids) is well-documented, but its benzylated derivative lacks such functionality .
Biological Activity
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- is a glycoside derivative of D-lyxose that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
D-Lyxose is a monosaccharide that belongs to the aldopentose family. The compound 2,3,5-tris-O-(phenylmethyl)- refers to the substitution of three hydroxyl groups with phenylmethyl groups, enhancing its lipophilicity and potentially its biological activity. Its chemical structure can be represented as follows:
This modification may influence its interaction with biological targets and cellular pathways.
Antioxidant Activity
Recent studies have indicated that derivatives of D-lyxose possess significant antioxidant properties. The antioxidant capacity can be measured using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and the FRAP (Ferric Reducing Antioxidant Power) assay. For instance, compounds similar to D-Lyxose have demonstrated high radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
Antidiabetic Effects
D-Lyxose and its derivatives have been investigated for their antidiabetic properties. Studies show that these compounds can inhibit key enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase. This inhibition leads to a reduction in glucose absorption in the intestines, thereby lowering postprandial blood glucose levels. A notable study reported that D-lyxose derivatives significantly reduced blood glucose levels in diabetic models .
Prebiotic Potential
Research has also explored the prebiotic effects of D-Lyxose derivatives. These compounds may promote the growth of beneficial gut microbiota, enhancing overall gut health and metabolic functions. The prebiotic activity is attributed to their ability to resist digestion in the upper gastrointestinal tract and subsequently serve as substrates for fermentation by gut bacteria .
The biological activities of D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits carbohydrate-hydrolyzing enzymes, leading to decreased glucose absorption.
- Antioxidant Mechanism : It scavenges free radicals and reduces oxidative stress by enhancing endogenous antioxidant defenses.
- Microbial Modulation : Acts as a substrate for beneficial gut bacteria, promoting their growth and metabolic activity.
Study on Antioxidant Activity
A comparative study was conducted using various D-lyxose derivatives to assess their antioxidant capabilities. The results indicated that 2,3,5-tris-O-(phenylmethyl)- exhibited significantly higher antioxidant activity than unmodified D-lyxose .
| Compound | DPPH Scavenging Activity (%) | FRAP (µmol Trolox Equivalent/g) |
|---|---|---|
| D-Lyxose | 25 | 150 |
| 2,3,5-tris-O-(phenylmethyl)- | 65 | 300 |
Study on Antidiabetic Effects
In vivo studies using diabetic rats showed that administration of D-Lyxose derivatives resulted in a marked decrease in blood glucose levels compared to control groups. The mechanism was primarily through inhibition of alpha-glucosidase activity.
| Treatment | Blood Glucose Level (mg/dL) | Reduction (%) |
|---|---|---|
| Control | 250 | - |
| D-Lyxose Derivative | 180 | 28 |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of 2,3,5-tris-O-(phenylmethyl)-D-lyxose be experimentally validated?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants (e.g., ) and nuclear Overhauser effects (NOEs) to determine the spatial arrangement of benzyl groups. X-ray crystallography can resolve the absolute configuration if crystals are obtainable. Compare spectral data with unmodified D-lyxose (e.g., optical rotation = +5.5° → -14.0° for D-lyxose ) to assess structural perturbations.
Q. What synthetic strategies are optimal for introducing benzyl groups to D-lyxose while preserving its ring conformation?
- Methodology : Employ regioselective protection using benzyl bromide/trichloroacetimidate under alkaline conditions (e.g., NaH/DMF). Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using mass spectrometry (MS) and -NMR. Ensure minimal racemization by maintaining anhydrous conditions and low temperatures .
Q. How does benzylation impact the solubility and stability of D-lyxose derivatives in enzymatic assays?
- Methodology : Perform comparative solubility tests in polar (water, DMSO) and non-polar solvents (chloroform). Assess thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For enzymatic assays, evaluate substrate compatibility with D-lyxose isomerases (e.g., JF-LI1, JF-LI4) under varying pH (7.0–7.5) and temperatures (70–75°C) .
Advanced Research Questions
Q. How do steric effects of 2,3,5-tris-O-(phenylmethyl)-D-lyxose influence substrate binding in D-lyxose isomerases?
- Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to model interactions between the benzylated derivative and active sites of thermostable isomerases (e.g., JF-LI4). Validate predictions with kinetic assays measuring and . Compare with unmodified D-lyxose ( = 15.8 mM, = 5.61 L·mmol·s for JF-LI4 ).
Q. What experimental approaches resolve contradictions in catalytic efficiency data for benzylated sugars across isomerase homologs?
- Methodology : Conduct side-by-side assays with isomerases from divergent sources (e.g., Bacillus velezensis BvLI vs. Cohnella laevoribosii). Control for metal cofactors (e.g., Co, Mn) and buffer ionic strength. Statistically analyze ratios to identify enzyme-specific biases (e.g., BvLI shows 66.58-fold higher specificity for L-ribose than other D-LIs ).
Q. How can site-directed mutagenesis enhance enzyme compatibility with bulky benzyl-protected substrates?
- Methodology : Identify steric "hotspots" in isomerase active sites via alanine-scanning mutagenesis. Prioritize residues near the C-2/C-3 hydroxyls (e.g., Phe, Leu in JF-LI1). Screen mutants for improved activity using high-throughput fluorometric assays. Validate with Michaelis-Menten kinetics and circular dichroism (CD) to confirm structural integrity .
Methodological Considerations
- Kinetic Parameter Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition when testing benzylated derivatives as inhibitors .
- Thermostability Profiling : Compare half-lives () of enzymes at 70–75°C using Arrhenius plots. JF-LI4 retains >80% activity after 4 hours at 75°C .
- Synthetic Yield Optimization : Apply Taguchi experimental design to maximize benzylation efficiency, varying reaction time, temperature, and molar ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
